N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide

Catalog No.
S12269907
CAS No.
M.F
C10H7N3O5
M. Wt
249.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-ca...

Product Name

N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide

IUPAC Name

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide

Molecular Formula

C10H7N3O5

Molecular Weight

249.18 g/mol

InChI

InChI=1S/C10H7N3O5/c14-10(8-2-1-5-17-8)12-11-6-7-3-4-9(18-7)13(15)16/h1-6H,(H,12,14)/b11-6-

InChI Key

VXEGETJHRMEBKE-WDZFZDKYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-]

N'-[(1E)-(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide is a compound characterized by its unique structure, featuring a furan ring and a nitro group. Its molecular formula is C10H7N3O5, with a molecular weight of approximately 249.18 g/mol. The compound is typically synthesized as a yellow solid with a melting point ranging from 167 to 169 °C. Its structure includes a furan-2-carbohydrazide moiety linked to a 5-nitrofuran-2-yl group through a methylene bridge, which contributes to its biological and chemical properties .

Typical of hydrazones and hydrazides, including:

  • Condensation Reactions: The formation of N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide often involves the condensation of furan-2-carbohydrazide with 5-nitrofuraldehyde.
  • Hydrolysis: The compound may hydrolyze under acidic or basic conditions, leading to the release of the nitro group or the formation of other derivatives.
  • Redox Reactions: The nitro group can be reduced to an amine under certain conditions, altering the compound's biological activity.

N'-[(1E)-(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide exhibits notable biological activities, particularly in antimicrobial and anti-tubercular domains. Studies have indicated that derivatives of this compound show significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The presence of the nitro group is crucial for its biological efficacy, as it enhances the interaction with bacterial enzymes and cellular components .

The synthesis of N'-[(1E)-(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide typically involves the following steps:

  • Preparation of Furan-2-Carbohydrazide: This can be achieved by reacting furan-2-carboxylic acid with hydrazine hydrate.
  • Condensation Reaction: Furan-2-carbohydrazide is then reacted with 5-nitrofurfural in an acidic medium (e.g., acetic acid) to yield N'-[(1E)-(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels .

The compound finds applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it is explored as a potential lead compound for developing new anti-tubercular drugs.
  • Agriculture: Its derivatives may serve as agrochemicals for pest control due to their biological activity against certain pathogens.
  • Material Science: The unique structural properties make it suitable for research into new materials with specific electronic or optical properties.

Interaction studies have shown that N'-[(1E)-(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide interacts effectively with various biological targets, including enzymes involved in bacterial metabolism. Molecular docking studies suggest that the compound binds well to active sites of target enzymes, potentially inhibiting their function and leading to bactericidal effects. Further studies are necessary to elucidate the precise mechanisms of action and interactions at the molecular level .

Several compounds share structural similarities with N'-[(1E)-(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide, each exhibiting unique properties:

Compound NameStructureUnique Features
N'-[(1E)-(5-Nitrothiophen-2-yl)methylidene]thiophene-2-carbohydrazideStructureContains thiophene instead of furan; potential for different biological activity due to sulfur presence.
N'-(2-Hydroxybenzylidene)furan-2-carbohydrazideStructureHydroxy group enhances solubility; different interaction profile in biological systems.
N'-(3-Methylbenzylidene)furan-2-carbohydrazideStructureMethyl substitution may influence lipophilicity and membrane permeability.

These compounds highlight the versatility and potential variations in biological activity based on subtle structural changes.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

249.03857033 g/mol

Monoisotopic Mass

249.03857033 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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